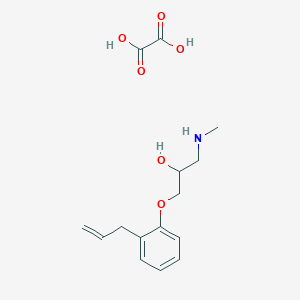![molecular formula C8H7N3O2 B2967211 2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 53902-81-1](/img/structure/B2967211.png)
2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2/c1-5-7(8(12)13)6-3-2-4-9-11(6)10-5/h2-4H,1H3,(H,12,13) . This indicates the presence of a methyl group (CH3) attached to the pyrazolo[1,5-b]pyridazine core, and a carboxylic acid group (COOH) attached at the 3-position of the pyridazine ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.16 . It is a powder in its physical form . The compound’s properties can be influenced by the presence of electron-donating or electron-withdrawing groups, affecting its absorption/emission intensities .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones were synthesized, leading to the development of substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, triazolopyrimidines, and triazolotriazines. These compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, and demonstrated antimicrobial activity against selected microorganisms (Riyadh, 2011).
Anticancer and Antimicrobial Agents
A series of selenolopyrazolopyrazine compounds were synthesized, showing promising antimicrobial activities against various bacterial and fungal strains. Some of these compounds also exhibited anticancer action against colon and breast cancer cells, highlighting their potential as novel therapeutic agents (Zaki et al., 2020).
Fungicidal Activity
Tetrasubstituted pyridazines were identified as potent fungicides by promoting tubulin polymerisation, which disrupts microtubule dynamics in fungi. These compounds were effective against plant pathogens like Botrytis cinerea, Mycosphaerella graminicola, and Alternaria solani, demonstrating the importance of specific substituents for their fungicidal activity (Lamberth et al., 2012).
Synthetic Methodologies and Chemical Analysis
Heterocyclic Derivatives
Research focused on the synthesis of heterocyclic systems bearing a pyrazolyl group from 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones. These transformations yielded a variety of compounds, some of which displayed significant antiviral activities against HAV and HSV-1 (Hashem et al., 2007).
Crystal Structure Analysis
The study of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids revealed insights into the structural basis of self-assembly and molecular interactions. This analysis aids in understanding molecular features and their correlation with supramolecular arrangements, facilitating future crystal engineering strategies (Vishweshwar et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets to inhibit their function, leading to changes in cellular processes .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways related to cell cycle regulation .
Result of Action
If it acts similarly to related compounds, it may result in the inhibition of cell cycle progression .
Eigenschaften
IUPAC Name |
2-methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7(8(12)13)6-3-2-4-9-11(6)10-5/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQNHPWJUJTRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C(=O)O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
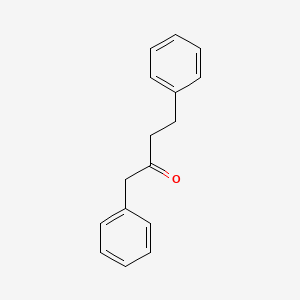
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)

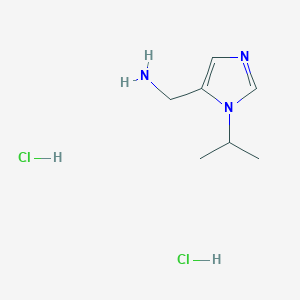


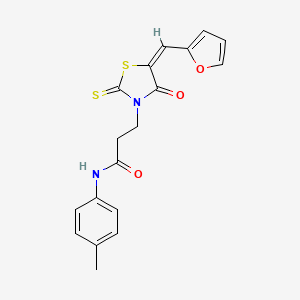

![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)

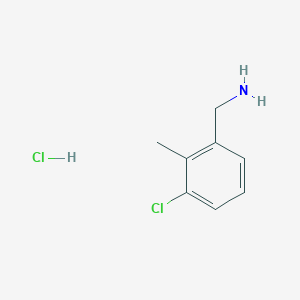
![[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2967149.png)
